![molecular formula C8H14N2O B13541954 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one is a bicyclic organic compound known for its unique structure and versatile applications in various fields of science. This compound is characterized by a diazabicyclo[2.2.2]octane core, which imparts significant stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one typically involves the reaction of ethylenediamine with formaldehyde and a ketone under controlled conditions. The reaction is carried out in the presence of a catalyst, often a zeolite, to facilitate the formation of the bicyclic structure . The process involves heating the reactants to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazabicyclo[2.2.2]octane core acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Wirkmechanismus
The mechanism of action of 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one involves its ability to act as a nucleophilic catalyst. The compound’s diazabicyclo[2.2.2]octane core provides a stable platform for various chemical transformations. It can activate substrates by forming transient intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A closely related compound with similar structural features but different reactivity and applications.
Quinuclidine: Another bicyclic amine with a similar structure but distinct chemical properties and uses.
Uniqueness
1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one is unique due to its specific substitution pattern on the diazabicyclo[2.2.2]octane core, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-8(10)4-9-7/h7-9H,2-5H2,1H3 |
InChI-Schlüssel |
KDSHBMWELKMJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2CCC1CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


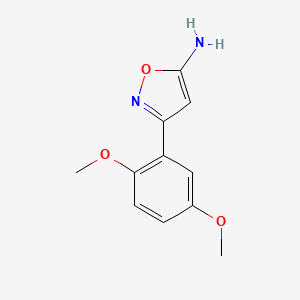
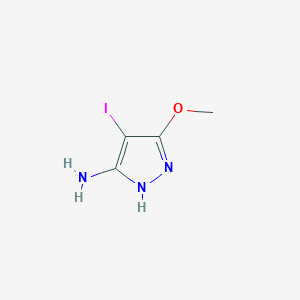
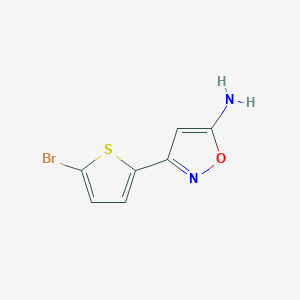
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

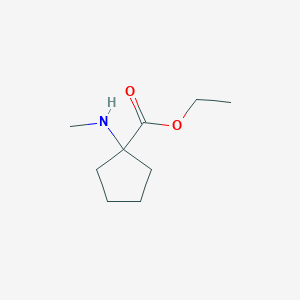
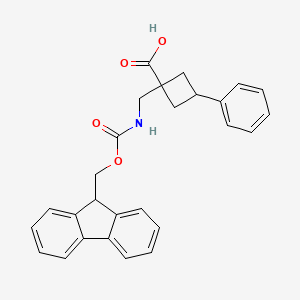
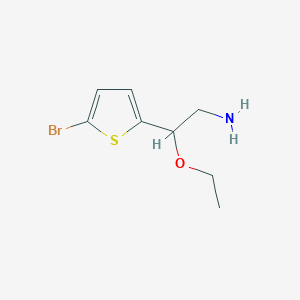
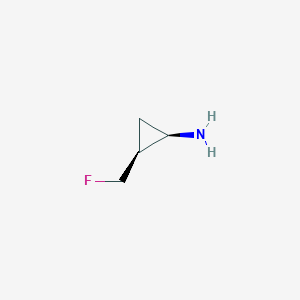

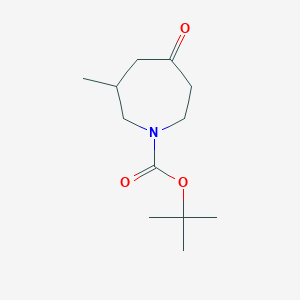
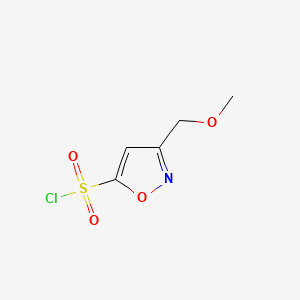
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
